molecular formula C7H7N3O4 B218934 Glyuranolide CAS No. 123914-44-3

Glyuranolide

Cat. No.: B218934
CAS No.: 123914-44-3
M. Wt: 512.7 g/mol
InChI Key: MKDSBDQLSLPNOQ-YDJDNKAXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyuranolide is a triterpenoid lactone isolated from the roots of Glycyrrhiza uralensis Fisch (Chinese licorice), a plant widely used in traditional medicine. Its chemical structure, determined via IR, UV, MS, and advanced NMR techniques (COSY, NOESY, INEPT), is defined as 3β,22α-dihydroxy-11-oxo-Δ12-oleanene-27α-methoxy carbonyl-29-oic acid (29,22α-) lactone . With the molecular formula C₃₁H₄₄O₆, it belongs to the oleanane-type triterpenoids, characterized by a complex hexacyclic framework and a γ-lactone ring . This compound has a melting point of 301–303°C and exhibits moderate oral bioavailability (OB% = 34.32%) and drug-likeness (DL = 0.55) .

Properties

CAS No.

123914-44-3

Molecular Formula

C7H7N3O4

Molecular Weight

512.7 g/mol

IUPAC Name

methyl (1R,2R,5R,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,6,10,10,14,21-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-5-carboxylate

InChI

InChI=1S/C31H44O6/c1-26(2)20-8-11-30(6)23(29(20,5)10-9-21(26)33)19(32)14-17-18-15-27(3)16-22(37-24(27)34)28(18,4)12-13-31(17,30)25(35)36-7/h14,18,20-23,33H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,27+,28+,29-,30+,31+/m0/s1

InChI Key

MKDSBDQLSLPNOQ-YDJDNKAXSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C(=O)OC)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C

Synonyms

3,22-dihydroxy-11-oxo-delta(12)-oleanene-27-alpha-methoxycarbonyl-29-oic acid
glyuranolide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

Compound Class Molecular Formula OB% DL Key Structural Features
This compound Triterpenoid lactone C₃₁H₄₄O₆ 34.32 0.55 Oleanane skeleton, γ-lactone, methoxy ester
Glabridin Isoflavan C₂₀H₂₀O₄ 53.25 0.47 Isoflavone backbone, prenyl group
Glypallichalcone Chalcone C₂₁H₂₂O₄ 61.60 0.19 Chalcone skeleton, hydroxyl groups
Euchrenone Flavonoid C₂₀H₁₈O₅ 30.29 0.57 Flavone core, methoxy substituents

Key Observations :

  • This compound has a lower OB% than Glypallichalcone (61.6%) but higher DL than Glabridin (0.55 vs. 0.47), suggesting better membrane permeability despite moderate absorption .
  • Unlike flavonoids (e.g., Glabridin), this compound’s triterpenoid structure confers rigidity and diverse hydrogen-bonding sites, influencing target selectivity .

Target Affinity and Mechanism of Action

Compound Primary Target Binding Affinity (kcal/mol) Biological Role
This compound HSP90AA1 -6.35 Modulates protein folding, anti-inflammatory
Glabridin AKT1 -7.37 Anti-apoptotic, regulates cell survival
Glypallichalcone PIK3CD -4.96 Inhibits PI3K signaling, anti-cancer
Euchrenone MAPK1 -5.26 Regulates oxidative stress pathways

Key Findings :

  • This compound binds strongly to HSP90AA1, a chaperone protein implicated in COPD and cancer, with a binding energy (-6.35 kcal/mol) comparable to Glabridin’s interaction with AKT1 (-7.37 kcal/mol) .

Functional Roles in Disease Models

  • Anti-inflammatory Effects: this compound downregulates RAS/RAF/FoxO signaling in COPD, reducing lung inflammation . In contrast, Glabridin suppresses NF-κB in atherosclerosis .
  • Metabolic Disorders: this compound is a core component in Danzhixiaoyao Pills, targeting MAFLD and depression via AKT1 and IL1B modulation, whereas Glabridin primarily affects lipid metabolism .
  • Antiviral Activity: this compound’s interaction with SARS-CoV-2 proteins contrasts with Glypallichalcone’s PI3K-mediated antiviral mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyuranolide
Reactant of Route 2
Glyuranolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.